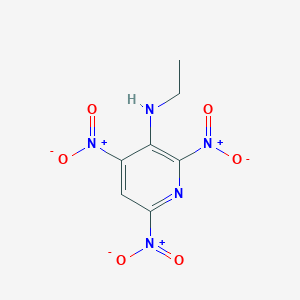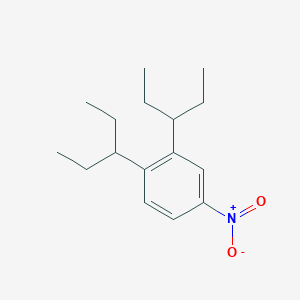
Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-: is an organic compound characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 2 positions, and a nitro group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- typically involves the nitration of a pre-synthesized 1,2-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its nitro group can be further modified to produce a variety of functional materials.
作用機序
The mechanism of action of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- largely depends on the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.
類似化合物との比較
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1,3-bis(chloromethyl)-
- Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is unique due to the presence of both the 1-ethylpropyl groups and the nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the nitro group significantly influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.
特性
CAS番号 |
851385-06-3 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
4-nitro-1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25NO2/c1-5-12(6-2)15-10-9-14(17(18)19)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3 |
InChIキー |
XLHLKRMBMNCQJM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


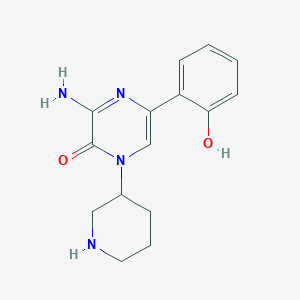
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
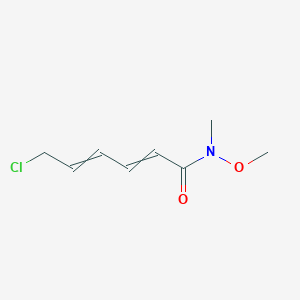
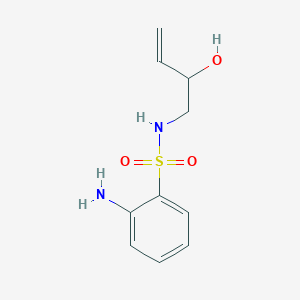
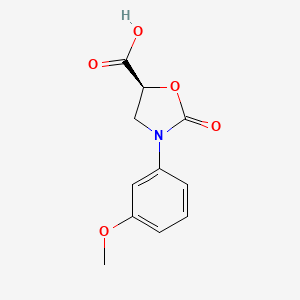
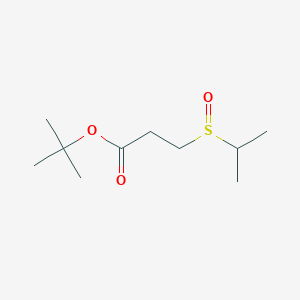
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
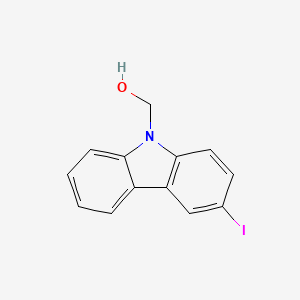
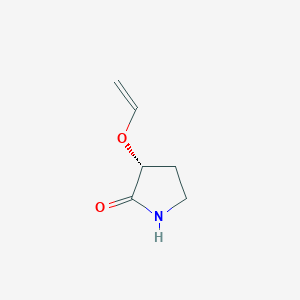
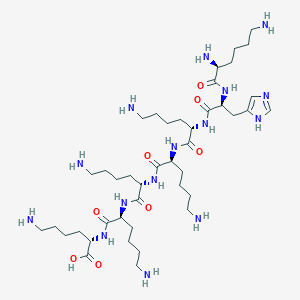
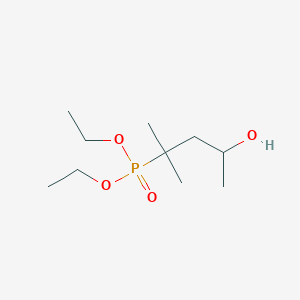
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
